Structural Regioisomerism: [2-(Pyridin-3-yloxy)phenyl]methanol vs. [4-(Pyridin-3-yloxy)phenyl]methanol
A key differentiator is the substitution pattern on the central phenyl ring. [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1) has the methanol and ether groups in an ortho- relationship, while its para-analog, [4-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094400-75-5), has them in a para- relationship. This regioisomerism is expected to confer distinct physicochemical properties, including differences in dipole moment, pKa of the alcohol, and hydrogen-bonding capacity, directly impacting solubility and reactivity [1][2].
| Evidence Dimension | Molecular Geometry and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | C12H11NO2; MW: 201.22 g/mol; ortho-substitution pattern. |
| Comparator Or Baseline | [4-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094400-75-5): C12H11NO2; MW: 201.22 g/mol; para-substitution pattern. |
| Quantified Difference | Exact quantitative differences in solubility, pKa, or reactivity are not available in the current literature. The presence of an ortho-substitution creates a different steric and electronic environment compared to the para-isomer, a well-established principle in medicinal chemistry. |
| Conditions | In silico analysis of molecular geometry and prediction of physicochemical properties. |
Why This Matters
For structure-activity relationship (SAR) studies or multi-step syntheses, the correct regioisomer is critical, as the wrong substitution pattern can abolish desired biological activity or alter chemical reactivity, rendering experiments irreproducible.
- [1] American Elements. (2022). CAS 1094325-07-1 [2-(Pyridin-3-yloxy)phenyl]methanol. Product Technical Datasheet. View Source
- [2] American Elements. (2022). [4-(pyridin-3-yloxy)phenyl]methanol. Product Technical Datasheet. View Source
